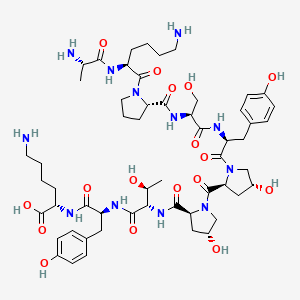

Ala-Lys-Pro-Ser-Tyr-Hyp-Hyp-Thr-Tyr-Lys

Beschreibung

Ala-Lys-Pro-Ser-Tyr-Hyp-Hyp-Thr-Tyr-Lys is a synthetic decapeptide (10-amino-acid sequence) featuring two hydroxyproline (Hyp) residues, which are post-translational modifications associated with collagen-like stability . It is patented for therapeutic use in inflammatory conditions such as psoriasis, atopic dermatitis, COPD, and ulcerative colitis, as well as in veterinary and cosmetic applications . Its synthesis involves solid-phase peptide synthesis using Fmoc-protected amino acids, with Hyp residues likely contributing to structural rigidity and bioavailability .

Eigenschaften

Molekularformel |

C55H82N12O17 |

|---|---|

Molekulargewicht |

1183.3 g/mol |

IUPAC-Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,4R)-1-[(2S,4R)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]-4-hydroxypyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C55H82N12O17/c1-29(58)46(74)59-37(8-3-5-19-56)52(80)65-21-7-10-42(65)49(77)63-41(28-68)48(76)62-40(23-32-13-17-34(71)18-14-32)53(81)67-27-36(73)25-44(67)54(82)66-26-35(72)24-43(66)50(78)64-45(30(2)69)51(79)61-39(22-31-11-15-33(70)16-12-31)47(75)60-38(55(83)84)9-4-6-20-57/h11-18,29-30,35-45,68-73H,3-10,19-28,56-58H2,1-2H3,(H,59,74)(H,60,75)(H,61,79)(H,62,76)(H,63,77)(H,64,78)(H,83,84)/t29-,30-,35+,36+,37-,38-,39-,40-,41-,42-,43-,44-,45-/m0/s1 |

InChI-Schlüssel |

RXYPJGDENAAVPR-XPDJBCFDSA-N |

Isomerische SMILES |

C[C@@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@@H]2C[C@H](CN2C(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCCN)NC(=O)[C@H](C)N)O)O)O |

Kanonische SMILES |

CC(C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C2CC(CN2C(=O)C3CC(CN3C(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C5CCCN5C(=O)C(CCCCN)NC(=O)C(C)N)O)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ala-Lys-Pro-Ser-Tyr-Hyp-Hyp-Thr-Tyr-Lys typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Coupling Reaction: Each amino acid is coupled to the growing peptide chain using a coupling reagent such as HBTU or DIC.

Deprotection: The protecting groups on the amino acids are removed using a deprotecting agent like TFA.

Industrial Production Methods

Industrial production of Ala-Lys-Pro-Ser-Tyr-Hyp-Hyp-Thr-Tyr-Lys follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to streamline the process, ensuring high purity and yield. The peptides are then purified using techniques such as HPLC and lyophilized for storage .

Analyse Chemischer Reaktionen

Types of Reactions

Ala-Lys-Pro-Ser-Tyr-Hyp-Hyp-Thr-Tyr-Lys can undergo various chemical reactions, including:

Oxidation: The tyrosine and hydroxyproline residues can be oxidized under specific conditions.

Reduction: Disulfide bonds, if present, can be reduced using reducing agents like DTT.

Substitution: Amino acid residues can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: DTT or TCEP.

Substitution: Various reagents depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine .

Wissenschaftliche Forschungsanwendungen

Ala-Lys-Pro-Ser-Tyr-Hyp-Hyp-Thr-Tyr-Lys has several scientific research applications, including:

Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

Biology: Investigated for its bioadhesive properties and potential use in tissue engineering.

Medicine: Explored for its potential in drug delivery systems due to its bioadhesive nature.

Industry: Utilized in the development of bioadhesive materials for various applications.

Wirkmechanismus

The mechanism of action of Ala-Lys-Pro-Ser-Tyr-Hyp-Hyp-Thr-Tyr-Lys involves its interaction with biological tissues. The peptide’s bioadhesive properties are attributed to the presence of hydroxyproline and tyrosine residues, which facilitate strong interactions with tissue surfaces. These interactions are mediated through hydrogen bonding and hydrophobic interactions .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons

SFLL (Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe)

- Structure : A 14-mer peptide agonist of the thrombin receptor.

- Mechanism : Mimics thrombin’s effects on human mesangial cells, stimulating phospholipid metabolism, calcium signaling, and inhibiting cAMP-induced stress fiber fragmentation .

- Key Difference : Unlike Ala-Lys-Pro-Ser-Tyr-Hyp-Hyp-Thr-Tyr-Lys, SFLL lacks Hyp residues and targets thrombin receptors specifically, making it a research tool rather than a broad anti-inflammatory agent .

AKRA (Ala-Lys-Arg-Ala)

- Structure : A tetrapeptide with antioxidant properties.

- Mechanism : Activates the Nrf2/Keap1 pathway, enhances autophagy (via LC3 and p62 modulation), and reduces oxidative stress in alcohol-induced liver injury .

- Key Difference : Shorter sequence and lack of Hyp limit its stability and therapeutic scope compared to the decapeptide, which has broader anti-inflammatory applications .

PAR4-AP (Ala-Tyr-Pro-Gly-Lys-Phe-NH2)

- Structure : A hexapeptide thrombin receptor agonist.

- Mechanism : Activates protease-activated receptor 4 (PAR4), influencing platelet aggregation and thrombosis .

- Key Difference : Focused on cardiovascular pathways, contrasting with the decapeptide’s emphasis on epithelial and dermal inflammation .

Pharmacological and Clinical Comparisons

- Bioavailability : The decapeptide’s Hyp residues may enhance stability over shorter peptides like AKRA, which lack post-translational modifications .

- Therapeutic Scope: While SFLL and PAR4-AP target specific receptors (thrombin/PAR4), the decapeptide addresses multiple inflammatory pathways, enabling applications in dermatology, pulmonology, and gastroenterology .

Mechanistic Insights

- Decapeptide : Likely modulates inflammatory cytokines (e.g., TNF-α, IL-6) and promotes tissue repair, though exact targets remain under investigation .

- SFLL: Demonstrates non-additive effects with thrombin, confirming shared receptor activation—a specificity absent in the decapeptide’s broader mechanism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.